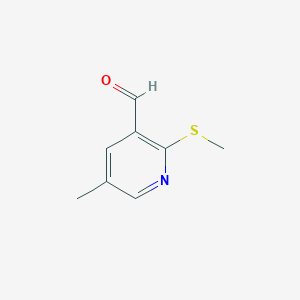

5-Methyl-2-(methylthio)nicotinaldehyde

Übersicht

Beschreibung

5-Methyl-2-(methylthio)nicotinaldehyde is a chemical compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The compound is solid in its physical form .

Molecular Structure Analysis

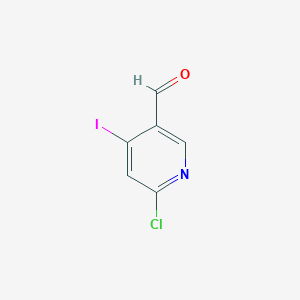

The InChI code for 5-Methyl-2-(methylthio)nicotinaldehyde is1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Methyl-2-(methylthio)nicotinaldehyde is a solid compound . It has a molecular weight of 167.23 .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

A new methodology for the synthesis of nicotine and its analogues from nicotinaldehyde has been developed, utilizing an intramolecular [3+2] cycloaddition of azomethine ylides. This method, effective under both thermal and microwave irradiation conditions, represents a novel and rapid approach to synthesizing complex nicotine structures and potentially related compounds, including those derived from 5-Methyl-2-(methylthio)nicotinaldehyde (Bashiardes, Picard, & Pornet, 2009).

Chemical Transformations and Applications

The reactivity of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride has been explored, leading to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. This reaction showcases the potential utility of methylthio substituents in synthesizing oxazole derivatives, which could be extrapolated to derivatives of 5-Methyl-2-(methylthio)nicotinaldehyde for various applications, including material science and pharmaceuticals (Herrera et al., 2006).

Environmental and Material Science Applications

The study on the degradation of methyl parathion using hydrodynamic cavitation indicates the potential for applying similar methodologies to the breakdown of various organophosphorus compounds, including those related to or derived from 5-Methyl-2-(methylthio)nicotinaldehyde. This suggests possible environmental applications in detoxifying harmful pesticides or industrial chemicals (Patil & Gogate, 2012).

Electrochemical and Photovoltaic Applications

The use of organo-sulfur compounds, including those related to 5-Methyl-2-(methylthio)nicotinaldehyde, as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells, highlights the potential of such compounds in developing low-cost, efficient photovoltaic devices. This research suggests that the unique electronic properties of these compounds could be exploited for energy conversion and storage technologies (Rahman et al., 2018).

Antimicrobial and Antiviral Research

The synthesis of 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety from 6-methyl nicotinate, which is structurally related to 5-Methyl-2-(methylthio)nicotinaldehyde, and their evaluation for antimicrobial properties, underscores the potential of such compounds in developing new antimicrobial agents. Additionally, their application in molecular docking studies against enzyme targets relevant to bacterial and viral infections suggests a promising avenue for drug discovery (Shyma et al., 2013).

Zukünftige Richtungen

Eigenschaften

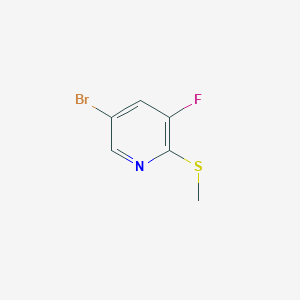

IUPAC Name |

5-methyl-2-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUORNOALDDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

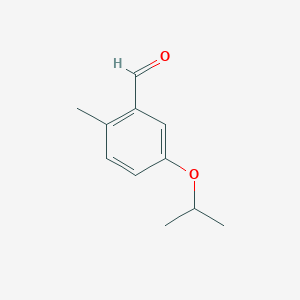

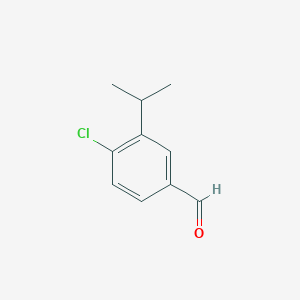

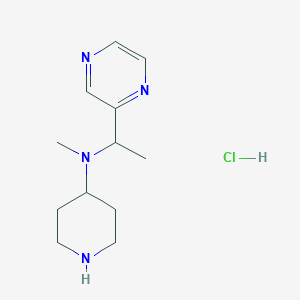

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

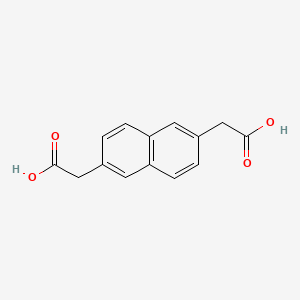

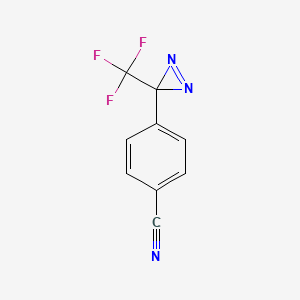

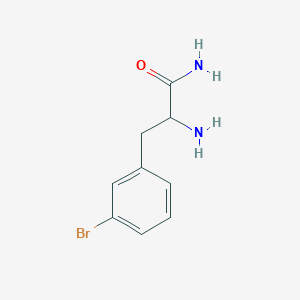

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)

![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)